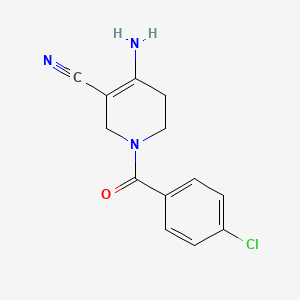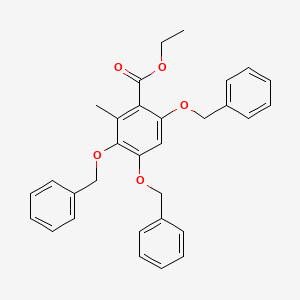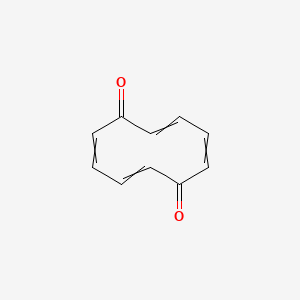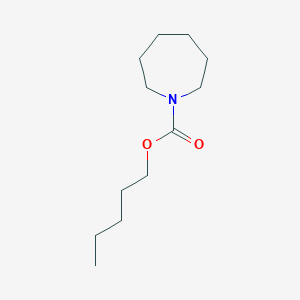![molecular formula C13H12N2O6S B14601626 Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60264-13-3](/img/structure/B14601626.png)
Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methoxy group, a nitro group, and a sulfonyl group The 1-oxide indicates the presence of an oxygen atom bonded to the nitrogen atom in the pyridine ring, forming an N-oxide
準備方法
The synthesis of Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-nitrobenzyl chloride with pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide to form the N-oxide.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new substituents.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, halogens, and strong acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The presence of the nitro and sulfonyl groups allows for strong interactions with target molecules, leading to changes in their activity and function.
類似化合物との比較
Similar compounds to Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide include:
Pyridine, 2-methyl-, 1-oxide: Lacks the methoxy and nitro groups, resulting in different chemical properties and reactivity.
2-Methoxypyridine: Contains a methoxy group but lacks the nitro and sulfonyl groups, leading to different applications and reactivity.
Omeprazole: A pyridine derivative with a different substitution pattern, used as a proton pump inhibitor in medicine.
特性
CAS番号 |
60264-13-3 |
|---|---|
分子式 |
C13H12N2O6S |
分子量 |
324.31 g/mol |
IUPAC名 |
2-[(2-methoxy-5-nitrophenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H12N2O6S/c1-21-12-6-5-11(15(17)18)8-10(12)9-22(19,20)13-4-2-3-7-14(13)16/h2-8H,9H2,1H3 |
InChIキー |
BLVFUNSVWINBQM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)
![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)

![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)](/img/structure/B14601563.png)







![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)
![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)
